L-Alanine-1-13C

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Metabolic Tracing and Flux Analysis

One key application of L-Alanine-1-13C lies in metabolic tracing and flux analysis. In these studies, researchers aim to understand the pathways and rates of specific molecules within an organism or biological system. L-Alanine-1-13C can be introduced into the system, and its incorporation into various metabolites can be tracked using techniques like Mass Spectrometry . By analyzing the distribution of the 13C isotope, researchers can determine the specific pathways involved in L-alanine metabolism and measure the rate of these processes. This information is crucial for understanding various biological phenomena, such as cell growth, differentiation, and the response to different stimuli .

Protein NMR Spectroscopy

L-Alanine-1-13C also finds application in protein Nuclear Magnetic Resonance (NMR) spectroscopy. This technique provides detailed information about the structure and dynamics of proteins. The presence of the 13C isotope in L-alanine-1-3C can enhance the sensitivity of NMR signals, allowing researchers to better understand the protein's folding pattern, interactions with other molecules, and conformational changes .

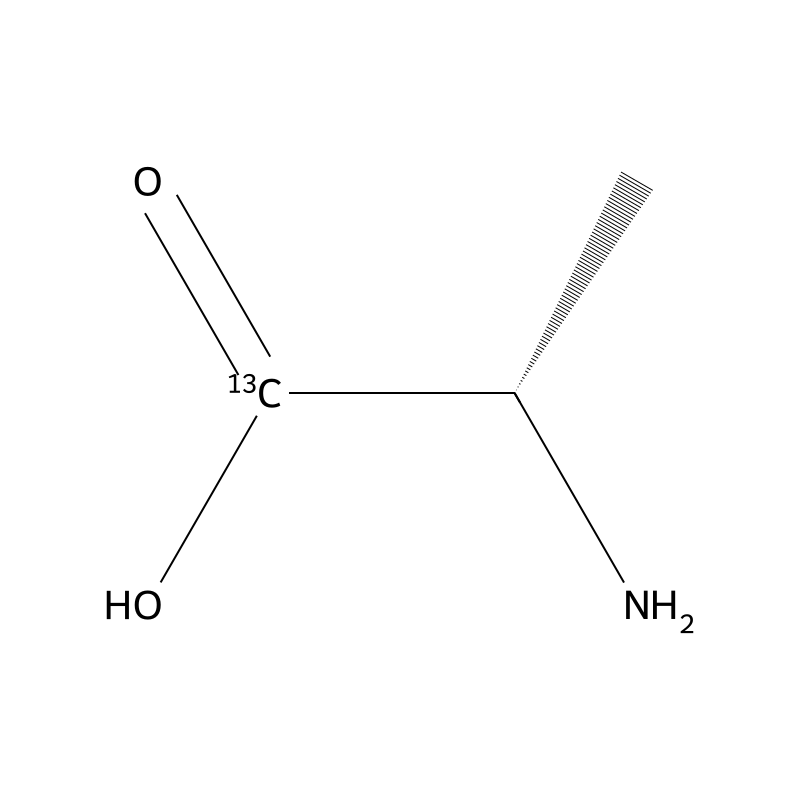

L-Alanine-1-13C is a stable isotope-labeled form of the non-essential amino acid L-alanine, where the carbon atom at position 1 is replaced with the carbon-13 isotope. This compound has the molecular formula C3H7NO2 and is recognized for its role in various biological processes. L-Alanine itself is a key amino acid involved in protein synthesis, glucose metabolism, and nitrogen transport in organisms.

- Transamination: L-Alanine can be converted to pyruvate through transamination reactions, where it donates an amino group to α-ketoglutarate, forming glutamate.

- Decarboxylation: Under certain conditions, L-Alanine can lose its carboxyl group to form ethylamine.

- Racemization: L-Alanine can exist in both D and L forms, with racemization occurring under specific conditions.

The presence of the carbon-13 isotope allows for precise tracking of metabolic pathways using nuclear magnetic resonance spectroscopy.

L-Alanine plays several critical roles in biological systems:

- Protein Synthesis: As a building block of proteins, it is essential for the formation of polypeptides.

- Metabolism: L-Alanine is involved in gluconeogenesis, contributing to glucose production during fasting or intense exercise.

- Immune Function: It aids in the production of antibodies and supports immune responses.

L-Alanine-1-13C is particularly useful in metabolic studies due to its isotopic labeling, enabling researchers to trace metabolic pathways and understand amino acid metabolism more effectively.

L-Alanine-1-13C can be synthesized through several methods:

- Chemical Synthesis:

- Biotechnological Approaches:

- Microbial fermentation processes can also produce L-Alanine-1-13C by using genetically modified organisms that utilize carbon-13 substrates.

- Isotope Exchange:

- Isotopic exchange methods can replace natural carbon with carbon-13 in existing L-alanine molecules.

L-Alanine-1-13C has various applications across fields:

- Metabolic Research: It is widely used in tracer studies to investigate metabolic pathways and dynamics within living organisms.

- Nutritional Studies: Researchers use it to study amino acid metabolism and its effects on health and disease.

- Pharmaceutical Development: The compound aids in understanding drug interactions involving amino acids.

Interaction studies involving L-Alanine-1-13C focus on its role in metabolic pathways and how it interacts with other biomolecules. These studies often utilize techniques like:

- Nuclear Magnetic Resonance Spectroscopy: This technique allows researchers to observe how L-Alanine interacts within complex biological systems.

- Mass Spectrometry: Used for analyzing metabolic products derived from L-Alanine metabolism.

Such studies have revealed insights into how variations in amino acid availability can influence metabolic health.

Several compounds are structurally or functionally similar to L-Alanine-1-13C. Here’s a comparison highlighting their uniqueness:

| Compound | Structure | Unique Features |

|---|---|---|

| D-Alanine | C3H7NO2 | Enantiomer of L-Alanine; involved in bacterial cell wall synthesis. |

| Glycine | C2H5NO2 | Simplest amino acid; plays a role in neurotransmission. |

| L-Valine | C5H11NO2 | Branched-chain amino acid; important for muscle metabolism. |

| L-Leucine | C6H13NO2 | Essential branched-chain amino acid; involved in protein synthesis. |

| L-Isoleucine | C6H13NO2 | Another branched-chain amino acid; crucial for energy regulation. |

L-Alanine-1-13C stands out due to its stable isotope labeling, which allows for detailed metabolic tracing that other compounds cannot provide as effectively.